1-Methylguanosine

Vue d'ensemble

Description

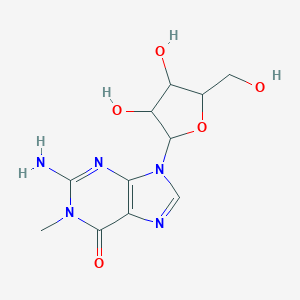

La N1-méthylguanosine est un nucléoside méthylé dérivé de la guanosine. Elle se caractérise par l’ajout d’un groupe méthyle à la position azote-1 de la base guanine. Ce composé est un biomarqueur important dans divers processus biologiques et a été largement étudié pour son rôle dans la modification de l’ARN et ses implications potentielles dans les états pathologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N1-méthylguanosine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la méthylation de la guanosine à l’aide d’iodure de méthyle en présence d’une base comme l’hydrure de sodium. La réaction se produit généralement dans un solvant anhydre comme le diméthylformamide à des températures élevées pour assurer une méthylation complète.

Méthodes de production industrielle : La production industrielle de N1-méthylguanosine implique souvent des réactions de méthylation à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, utilisant des techniques de purification rigoureuses telles que la chromatographie liquide haute performance pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : La N1-méthylguanosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés de N1-méthylguanine.

Réduction : Les réactions de réduction peuvent conduire à la formation de dihydro-N1-méthylguanosine.

Substitution : La N1-méthylguanosine peut participer à des réactions de substitution nucléophile, où le groupe méthyle peut être remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme les thiols et les amines sont utilisés en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés méthylés et déméthylés de la guanosine, qui sont souvent étudiés pour leur activité biologique et leurs applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

La N1-méthylguanosine a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les réactions de méthylation et la chimie des nucléosides.

Biologie : La N1-méthylguanosine est un acteur clé dans la modification de l’ARN, influençant la stabilité de l’ARN, l’épissage et la traduction.

Médecine : Des niveaux élevés de N1-méthylguanosine dans l’urine sont associés à certains cancers, ce qui en fait un biomarqueur potentiel pour le diagnostic et le pronostic du cancer.

Applications De Recherche Scientifique

Cancer Diagnostics

Recent studies have highlighted the potential of m1G as a biomarker for cancer detection. Research utilizing urinary RNA metabolites has shown that profiling modified nucleosides, including m1G, can aid in distinguishing between cancerous and non-cancerous states. For instance, a study demonstrated that using support vector machine (SVM) techniques to analyze urinary excreted nucleosides yielded high sensitivity and specificity in classifying bladder cancer patients based on their metabolic profiles .

| Study | Application | Sensitivity | Specificity |

|---|---|---|---|

| Mao et al. | Bladder Cancer Detection | 90% | 100% |

| Research Group | Modified Nucleosides Profiling | 94% | 86% |

tRNA Modification and Protein Translation

1-Methylguanosine is crucial for the proper functioning of tRNA molecules. It is involved in decoding processes, influencing the accuracy and efficiency of protein translation. The modification at position 37 (m1G37) has been shown to prevent frameshifting errors during translation . Studies on organisms such as Escherichia coli and Salmonella typhimurium indicate that m1G37 is essential for maintaining reading frame integrity during protein synthesis .

- Key Findings:

- Deficiency in m1G37 leads to increased frameshifting errors.

- The modification is conserved across various species, underscoring its evolutionary significance.

RNA Stability and Function

Research has demonstrated that m1G modifications can affect the stability and localization of mRNAs within cells. In yeast (Saccharomyces cerevisiae), the introduction of m1G into mRNA codons was found to impede amino acid incorporation during translation, indicating a regulatory role in protein synthesis . This suggests that m1G modifications are not merely structural but also functional, influencing gene expression dynamics.

Case Study 1: Urinary Metabolomics in Cancer Detection

A comprehensive study profiled urinary metabolites from breast cancer patients, identifying significant variations in modified nucleosides, including m1G. The findings suggest that urinary m1G levels could serve as a non-invasive biomarker for early cancer detection, with implications for patient monitoring and treatment efficacy .

Case Study 2: Impact on tRNA Functionality

In a study focusing on Arabidopsis thaliana, researchers investigated the role of AtTrm5a in catalyzing m1G formation on tRNAs. The results indicated that this modification was critical for vegetative growth and reproductive success, highlighting its importance beyond mere structural roles .

Mécanisme D'action

La N1-méthylguanosine exerce ses effets principalement par son rôle dans la modification de l’ARN. La méthylation à la position azote-1 de la guanosine perturbe l’appariement de bases normal, affectant la structure et la fonction de l’ARN. Cette modification peut influencer diverses cibles moléculaires et voies, notamment :

Stabilité de l’ARN : La méthylation peut améliorer la stabilité de l’ARN en le protégeant de la dégradation enzymatique.

Régulation de la traduction : Elle peut moduler le processus de traduction en affectant la liaison et l’initiation des ribosomes.

Expression des gènes : La N1-méthylguanosine peut modifier les schémas d’expression des gènes en influençant l’épissage et le transport de l’ARN.

Comparaison Avec Des Composés Similaires

La N1-méthylguanosine est unique parmi les nucléosides méthylés en raison de son site de méthylation spécifique et de ses effets biologiques. Des composés similaires comprennent :

N7-Méthylguanosine : Méthylée à la position azote-7, elle joue un rôle dans la coiffage et la stabilité de l’ARNm.

N2,2-Diméthylguanosine : Méthylée à la position azote-2, elle est impliquée dans la modification et la fonction de l’ARNt.

N1-Méthyladénosine : Méthylée à la position azote-1 de l’adénosine, c’est une autre modification importante de l’ARN avec des rôles biologiques distincts.

La N1-méthylguanosine se démarque par son impact spécifique sur la structure et la fonction de l’ARN, ce qui en fait un composé précieux pour la recherche dans divers domaines scientifiques.

Activité Biologique

1-Methylguanosine (m¹G) is a methylated derivative of guanosine, characterized by the addition of a methyl group at the N-1 position of the guanine base. This modification plays crucial roles in various biological processes, particularly in RNA metabolism and function. This article explores the biological activity of this compound, including its synthesis, functional implications, and effects on translation and cellular processes.

Synthesis and Enzymatic Formation

This compound is synthesized through methyltransferase enzymes. In eukaryotes, the enzyme Trm5 is responsible for catalyzing the formation of m¹G at position 37 of tRNA molecules. This modification is conserved across many organisms, highlighting its evolutionary significance. In Saccharomyces cerevisiae (yeast), the m¹G modification is crucial for maintaining translational accuracy and efficiency.

Key Enzymes Involved

| Enzyme | Organism | Function |

|---|---|---|

| Trm5 | Eukaryotes | Methylates guanosine at position 37 in tRNA |

| TrmD | E. coli | Methylates guanosine at position 37 in tRNA |

| Trm10 | Various organisms | Catalyzes m¹G formation at different tRNA positions |

Functional Implications

The presence of this compound in tRNA is essential for proper decoding during protein synthesis. Research indicates that m¹G modifications can influence ribosome function, particularly affecting translation elongation rates. For instance, studies conducted using reconstituted translation systems have shown that the introduction of m¹G into mRNA codons can slow down amino acid addition by ribosomes, indicating a potential regulatory role in protein synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Translation Efficiency : A study demonstrated that the incorporation of this compound into S. cerevisiae mRNA significantly affected translation elongation rates. The findings suggested that m¹G acts as a modulator of ribosomal activity, potentially leading to slower protein synthesis under certain conditions .

- Cell Growth and Development : In Arabidopsis thaliana, knock-out mutants lacking m¹G showed impaired vegetative growth and reproductive development. This highlights the importance of m¹G modifications in plant biology and their role in growth regulation .

- Mutagenic Properties : While not directly related to m¹G itself, studies on other methylated guanines have shown that methylation can lead to mutagenic effects during transcription. For example, O6-methylguanine has been linked to increased frameshifting errors in various organisms, suggesting that similar mechanisms might be relevant for understanding the effects of m¹G .

Biological Roles Beyond Translation

Beyond its role in translation, this compound may also serve as a secondary metabolite with potential signaling functions within cells. It has been detected in various food sources, suggesting a possible biomarker role for dietary intake assessments . Furthermore, as a non-essential metabolite, it may contribute to cellular defense mechanisms or play roles in intercellular signaling pathways .

Propriétés

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAIYTHAJQNQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862842 | |

| Record name | 2-Amino-1-methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-65-0 | |

| Record name | 1-Methylguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.